molecular formula C10H10O4 B049103 4-Oxo-4-phenoxybutanoic acid CAS No. 6311-68-8

4-Oxo-4-phenoxybutanoic acid

Cat. No.: B049103
CAS No.: 6311-68-8
M. Wt: 194.18 g/mol
InChI Key: XISIEQIDFFXZCP-UHFFFAOYSA-N
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Description

4-Oxo-4-phenoxybutanoic acid is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of a phenoxy group attached to a butanoic acid backbone, with a ketone functional group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-phenoxybutanoic acid typically involves the reaction of phenol with succinic anhydride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium and involves the following steps:

  • Dissolve phenol in a solution of sodium carbonate in water and cool the mixture to 0°C.
  • Add succinic anhydride to the mixture and stir at 0°C for 1 hour.
  • Gradually warm the reaction mixture to room temperature and stir overnight.
  • Acidify the mixture to pH 0 using hydrochloric acid.
  • Extract the product with chloroform, dry over sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale extraction and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-phenoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: N-bromophthalimide in aqueous acetic acid.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

    Reduction: Products include alcohols.

    Substitution: Products depend on the substituent introduced.

Scientific Research Applications

4-Oxo-4-phenoxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-phenoxybutanoic acid involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound undergoes enolization, where the keto group is converted to an enol form, which is then oxidized by the reactive species . The exact pathways and molecular targets depend on the specific reaction and conditions.

Comparison with Similar Compounds

    4-Oxo-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a phenoxy group.

    4-Oxo-4-(4-chlorophenyl)butanoic acid: Contains a chlorophenyl group.

    4-Oxo-4-(4-methoxyphenyl)butanoic acid: Contains a methoxyphenyl group.

Uniqueness: 4-Oxo-4-phenoxybutanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the phenoxy group plays a crucial role.

Properties

IUPAC Name

4-oxo-4-phenoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISIEQIDFFXZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285923
Record name 4-oxo-4-phenoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-68-8
Record name NSC43240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-oxo-4-phenoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenol (1.88 g, 20.0 mmol) was dissolved in a solution of sodium carbonate (anhydrous) (1.06 g, 10.0 mmol) in water (20 ml) and cooled to 0° C. Succinic anhydride (2.00 g, 20.0 mmol) was added and the suspension was allowed to stir at 0° C. for 1 h. The reaction mixture was gradually warmed to room temperature and stirred over night. The clear solution was cooled to 0° C. and acidified to pH 0 (addition of 1M aqueous HCl). The reaction mixture was extracted with chloroform (3×25 ml), dried over Na2SO4, filtered and the solvent removed under reduced pressure to obtain a white solid (1.63 g, 8.4 mmol, 42%). The product was used without any further purification.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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